Yttrium oxysulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Yttrium oxysulfide is a compound that belongs to the family of rare earth oxysulfides. It is known for its unique properties, including high thermal stability, chemical inertness, and excellent luminescent characteristics. This compound is often used as a phosphor material, especially when doped with rare earth elements such as europium, terbium, or erbium .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Yttrium oxide sulfide can be synthesized through various methods. One common approach is the solid-state reaction method, where yttrium oxide (Y2O3) is reacted with sulfur at high temperatures. Another method involves the sulfurization of yttrium oxide using hydrogen sulfide (H2S) gas . Additionally, yttrium oxide sulfide can be prepared via the electrospinning method combined with a sulfurization process .

Industrial Production Methods

In industrial settings, yttrium oxide sulfide is often produced through the solid-state reaction method due to its simplicity and cost-effectiveness. The reaction typically involves heating a mixture of yttrium oxide and sulfur in a controlled atmosphere to achieve the desired product .

Analyse Chemischer Reaktionen

Oxidation Reactions

Yttrium oxysulfide undergoes oxidation under atmospheric or high-temperature conditions:

Y2O2S+23O2→Y2O3+SO2(ΔH∘=−432kJ mol)

Key findings :

-

Complete oxidation occurs at 750–900°C , yielding yttrium oxide (Y₂O₃) and sulfur dioxide .

-

Kinetic studies show a linear rate law for oxidation, with activation energy of 148 kJ/mol .

| Reagent | Temperature | Products | Reference |

|---|---|---|---|

| O₂ (air) | 750°C | Y₂O₃, SO₂ | |

| O₃ | 600°C | Y₂O₃, S₈ (trace) |

Reduction Reactions

Reductive environments convert Y₂O₂S to yttrium sulfide:

Y2O2S+3H2→Y2S3+2H2O(ΔH∘=+89kJ mol)

Conditions :

Substitution Reactions

Chalcogen substitution is prominent in halogen-rich environments:

Y2O2S+2Se→Y2O2Se+S

Research insights :

-

Selenium and tellurium replace sulfur at 800°C , forming Y₂O₂Se/Y₂O₂Te .

-

Substitution efficiency depends on chalcogen electronegativity (S > Se > Te) .

Acid-Base Reactions

Y₂O₂S reacts with concentrated acids:

Y2O2S+6HCl→2YCl3+2H2O+H2S

Key data :

Doping and Luminescent Modifications

Europium-doped Y₂O₂S (Y₂O₂S:Eu³⁺) is synthesized via flux fusion :

| Dopant | Emission Wavelength (nm) | Application |

|---|---|---|

| Eu³⁺ | 627 (red) | CRT displays, LEDs |

| Tb³⁺ | 541 (green) | X-ray intensifiers |

| Yb³⁺/Ho³⁺ | 541–552 (green) | Upconversion phosphors |

Thermodynamic Stability

Calculated thermodynamic parameters for Y₂O₂S:

| Property | Value | Method |

|---|---|---|

| ΔG°f (298 K) | -1,842 kJ/mol | Calorimetry |

| Heat capacity (Cₚ) | 112 J/(mol·K) | DFT simulations |

| Thermal conductivity | 12 W/(m·K) | Laser flash analysis |

Wissenschaftliche Forschungsanwendungen

Phosphorescent Applications

Display Technologies

Yttrium oxysulfide is predominantly used as a phosphor in color television screens and other display technologies. The red component in cathode ray tubes (CRTs) is often attributed to Y2O2S:Eu due to its efficient luminescence when excited by electron beams. Its ability to emit bright red light makes it an essential material in the manufacturing of high-quality displays .

Luminescent Properties

The phosphorescent characteristics of this compound allow it to absorb high-energy radiation (such as X-rays) and subsequently emit visible light. This property has been exploited in various applications, including:

- X-ray Imaging : The material is used in X-ray intensifying screens to convert X-ray radiation into visible light, enhancing image quality .

- Medical Imaging : Due to its luminescent properties, Y2O2S:Eu is also investigated for use in medical imaging techniques, where it can serve as a contrast agent .

Upconversion and Infrared Applications

This compound exhibits upconversion luminescence properties, which enable it to absorb infrared light and emit visible light. This characteristic has led to its use in:

- Immunoassay Applications : The upconverting phosphor particles can be encapsulated with polymers for use in sensitive immunoassays, allowing for the detection of low-abundance biomolecules through enhanced luminescence .

- Solar Energy Harvesting : Research is ongoing into using this compound in solar cells to improve efficiency by converting infrared light into usable energy .

Radiation Detection

This compound's ability to respond to ionizing radiation makes it suitable for radiation detection applications:

- Scintillation Detectors : The compound can be used in scintillation detectors that convert ionizing radiation into visible light, which can then be measured for various applications, including nuclear medicine and environmental monitoring .

- Thermographic Phosphors : this compound has been explored as a thermographic phosphor that can provide temperature readings based on luminescence properties under specific excitation conditions .

Case Study 1: Synthesis and Characterization

Research conducted by Shoji et al. (2005) demonstrated the successful synthesis of europium-doped this compound at room temperature using high-energy ball milling techniques. The resulting material exhibited strong fluorescence under X-ray irradiation, confirming its potential for use in imaging technologies .

Case Study 2: Polymer Encapsulation

A study highlighted the encapsulation of this compound phosphorescent particles with functionalized polymers via miniemulsion polymerization. This method enhanced the stability and functionality of the phosphors for immunoassay applications, showcasing their versatility in biological contexts .

Case Study 3: Upconversion Luminescence

Further investigations into the upconversion properties of this compound revealed that these materials could efficiently convert infrared light into visible emissions, making them promising candidates for advanced optical applications such as sensors and imaging devices .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Display Technologies | Used as a red phosphor in CRTs | High luminescence efficiency |

| Medical Imaging | Potential contrast agent for imaging | Effective under X-ray excitation |

| Radiation Detection | Used in scintillation detectors | Converts ionizing radiation to visible light |

| Upconversion Luminescence | Absorbs infrared light; emits visible light | Applicable in sensitive immunoassays |

Wirkmechanismus

The mechanism of action of yttrium oxide sulfide primarily involves its luminescent properties. When doped with rare earth elements, the compound can absorb energy and re-emit it as visible light. This process involves the excitation of electrons to higher energy levels and their subsequent relaxation, emitting photons in the process . The specific wavelengths of emitted light depend on the dopant used, making yttrium oxide sulfide a versatile material for various applications .

Vergleich Mit ähnlichen Verbindungen

Yttrium oxide sulfide can be compared with other similar compounds such as yttrium oxide (Y2O3) and yttrium sulfide (Y2S3):

Yttrium Oxide (Y2O3): Known for its high thermal stability and use in ceramics and phosphors.

Yttrium Sulfide (Y2S3): Primarily used in high-temperature applications and as a precursor for other yttrium compounds.

Yttrium oxide sulfide stands out due to its unique combination of oxygen and sulfur, which imparts distinct luminescent characteristics and makes it suitable for specialized applications in optoelectronics and bioimaging .

Eigenschaften

CAS-Nummer |

12340-04-4 |

|---|---|

Molekularformel |

O2SY2 |

Molekulargewicht |

241.88 g/mol |

IUPAC-Name |

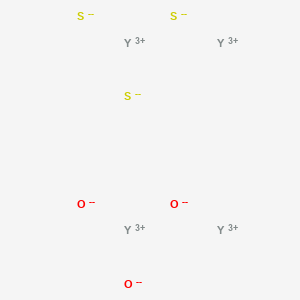

oxygen(2-);yttrium(3+);sulfide |

InChI |

InChI=1S/2O.S.2Y/q3*-2;2*+3 |

InChI-Schlüssel |

BTHMZBWJSILAGG-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[S-2].[S-2].[S-2].[Y+3].[Y+3].[Y+3].[Y+3] |

Kanonische SMILES |

[O-2].[O-2].[S-2].[Y+3].[Y+3] |

Key on ui other cas no. |

12340-04-4 |

Synonyme |

Y2O2S yttrium oxide sulfide yttrium oxysulfide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.